Phosphine

Beschreibung

Phosphine is a colorless, flammable, and explosive gas at ambient temperature that has the odor of garlic or decaying fish. Small amounts occur naturally from the break down of organic matter. It is slightly soluble in water. Phosphine is used in semiconductor and plastics industries, in the production of a flame retardant, and as a pesticide in stored grain.

Phosphine is used as an insecticide for the fumigation of grains, animal feed, and leaf-stored tobacco. Acute (short-term) inhalation exposure to phosphine may cause headaches, dizziness, fatigue, drowsiness, burning substernal pain, nausea, vomiting, cough, labored breathing, chest tightness, pulmonary irritation, pulmonary edema, and tremors in humans. Convulsions may ensue after an apparent recovery. Chronic (long-term) occupational exposure of workers to phosphine may cause inflammation of the nasal cavity and throat, weakness, dizziness, nausea, gastrointestinal, cardiorespiratory, and central nervous system symptomology, jaundice, liver effects, and increased bone density. EPA has classified phosphine as a Group D, not classifiable as to human carcinogenicity.

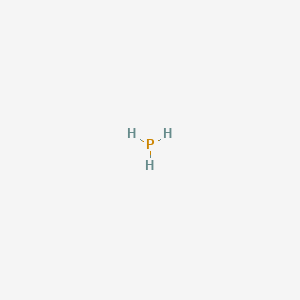

Structure

3D Structure

Eigenschaften

IUPAC Name |

phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3P/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFCBTPGUUZFHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3P, PH3 | |

| Record name | PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0694 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | phosphine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosphine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021157 | |

| Record name | Phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

33.998 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phosphine appears as a colorless gas with a disagreeable odor of fish or garlic. Boiling point -126 °F; freezing point -209 °F. Very toxic by inhalation at extremely low concentrations. Prolonged heating may cause containers to rupture violently and rocket. Rate of onset: Immediate & Delayed (Lungs) Persistence: Minutes - hours Odor threshold: 0.9 ppm Source/use/other hazard: Insecticide; used in manufacture of flame retardants and incendiaries., Gas or Vapor, Colorless gas with a fish- or garlic-like odor. [pesticide] [Note: Shipped as a liquefied compressed gas. Pure compound is odorless.] [NIOSH] Vapor density = 1.17 (heavier than air); [Burke, p. 102], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS., Colorless gas with a fish- or garlic-like odor., Colorless gas with a fish- or garlic-like odor. [pesticide] [Note: Shipped as a liquefied compressed gas. Pure compound is odorless.] | |

| Record name | PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/74 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phosphine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034790 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0694 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/667 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0505.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-126 °F at 760 mmHg (EPA, 1998), -87.75 °C, -87.7 °C, -126 °F | |

| Record name | PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0694 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/667 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0505.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Flammable gas, NA (Gas) | |

| Record name | PHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0694 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0505.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slight (NIOSH, 2023), Slightly soluble in water (0.26 volume at 20 °C), Insoluble in water, Slightly soluble in cold water. Insoluble in hot water., Soluble in alcohol, ether, and cuprous chloride solution, Slightly soluble in ethanol, ether, Solubility in water, ml/100ml at 17 °C: 26 (very poor), Slight | |

| Record name | PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0694 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0505.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.746 at -130 °F (EPA, 1998) - Less dense than water; will float, 1.390 g/L at 25 °C, Density: 1.529 g/L at 0 °C, Density (gas): 1.53 kg/m³, Relative density (water = 1): 0.8, 0.746 at -130 °F, 1.18(relative gas density) | |

| Record name | PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0694 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/667 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0505.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.17 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.17 (Air = 1), Relative vapor density (air = 1): 1.18, 1.18 | |

| Record name | PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0694 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/667 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

760 mmHg at -125.5 °F (EPA, 1998), 2.93X10+4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3488, 41.3 atm | |

| Record name | PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0694 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/667 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0505.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

The presence of traces (0.2%) of diphosphane in phosphine as normally prepared ... | |

| Record name | Phosphine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas; flammable, Colorless gas [Note: Shipped as a liquefied compressed gas]. | |

CAS No. |

7803-51-2, 29724-05-8, 13967-14-1, 7723-14-0 | |

| Record name | PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoniumyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29724-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine (PH3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7803-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphinidene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013967141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorus | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/phosphine-results-aeglprogram | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Phosphine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW6947296I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phosphine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosphine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034790 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0694 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/667 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/SY72D288.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-207 °F (EPA, 1998), -133.8 °C, -132.5 °C, -133 °C, -209 °F | |

| Record name | PHOSPHINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosphine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034790 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSPHINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0694 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/667 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0505.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Geometry and Bonding of Phosphine (PH₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphine (PH₃), a phosphorus hydride, serves as a fundamental building block in organophosphorus chemistry and finds applications in various fields, including materials science and as a ligand in catalysis. A thorough understanding of its molecular structure and bonding is crucial for predicting its reactivity and designing novel phosphorus-containing compounds. This technical guide provides a comprehensive analysis of the molecular geometry, bonding characteristics, and experimental determination methods for phosphine. It integrates theoretical frameworks such as VSEPR theory and Molecular Orbital Theory with experimental data, offering a detailed resource for researchers.

Molecular Geometry of Phosphine

The molecular geometry of phosphine is trigonal pyramidal .[1][2][3][4] This structure is a direct consequence of its electronic configuration and the principles of Valence Shell Electron Pair Repulsion (VSEPR) theory.

VSEPR Theory Analysis

The central phosphorus atom in phosphine has five valence electrons. It forms single covalent bonds with three hydrogen atoms, utilizing three of its valence electrons. The remaining two valence electrons exist as a non-bonding lone pair on the phosphorus atom.[5]

According to VSEPR theory, the four electron domains (three bonding pairs and one lone pair) around the central phosphorus atom arrange themselves in a tetrahedral electron geometry to minimize electrostatic repulsion. However, the molecular geometry, which describes the arrangement of the atoms, is trigonal pyramidal due to the presence of the lone pair.[1] The lone pair exerts greater repulsive forces than the bonding pairs, compressing the H-P-H bond angles.

Bonding in Phosphine

The bonding in phosphine is primarily covalent, characterized by the sharing of electrons between the phosphorus and hydrogen atoms. However, the nature of this bonding is a subject of nuanced discussion, particularly concerning hybridization.

Hybridization and Drago's Rule

While a simple application of VSEPR theory might predict sp³ hybridization for the phosphorus atom in phosphine (similar to ammonia, NH₃), experimental evidence and theoretical considerations suggest this is not the case. The bond angles in phosphine are much closer to 90° than the 109.5° expected for a perfect tetrahedral geometry or the 107° observed in ammonia.

This deviation is explained by Drago's Rule , which states that for heavier elements in groups 15 and 16, if the central atom is in the third period or below, has at least one lone pair, and is bonded to an atom with an electronegativity of 2.5 or less, hybridization is energetically unfavorable.[6][7][8][9][10]

Phosphine fits these criteria:

-

Phosphorus is in the third period.

-

It possesses one lone pair of electrons.

-

Hydrogen has an electronegativity of approximately 2.20.

Therefore, in phosphine, the P-H bonds are formed primarily from the overlap of the phosphorus atom's unhybridized 3p orbitals with the 1s orbitals of the hydrogen atoms. The lone pair of electrons resides in the 3s orbital of the phosphorus atom.[8] This lack of significant hybridization accounts for the observed bond angles being close to the 90° orientation of the p-orbitals.

Molecular Orbital Theory

A molecular orbital (MO) description of phosphine provides a more detailed picture of the bonding. The three 1s atomic orbitals of the hydrogen atoms combine with the 3s and 3p atomic orbitals of the phosphorus atom to form a set of molecular orbitals. The highest occupied molecular orbital (HOMO) is a non-bonding orbital with significant s-character, corresponding to the lone pair. The bonding molecular orbitals are formed from the interaction of the phosphorus 3p orbitals and the hydrogen 1s orbitals. This is consistent with the notion that the lone pair is primarily in the s-orbital and the bonding occurs through the p-orbitals. Phosphine can act as a σ-donor through its lone pair and a π-acceptor into its empty d-orbitals in transition metal complexes.[11][12]

Quantitative Bonding Parameters

The following table summarizes the key quantitative data related to the molecular geometry and bonding of phosphine, compiled from various experimental and computational studies.

| Parameter | Value | Experimental Method |

| P-H Bond Length | 1.419 Å | Gas Electron Diffraction[13] |

| H-P-H Bond Angle | 93.5° | Microwave Spectroscopy |

| P-H Bond Dissociation Energy | ~77-84 kcal/mol | Various Spectroscopic and Calorimetric Methods[14][15][16] |

| Enthalpy of Formation (ΔfH°) | 5.4 kJ/mol | Calorimetry[17][18][19] |

Experimental Determination of Molecular Structure

The precise determination of phosphine's molecular geometry and bonding parameters relies on sophisticated experimental techniques.

Gas Electron Diffraction (GED)

Methodology:

-

Sample Introduction: A gaseous sample of phosphine is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the gas stream. The electrons are scattered by the electric field of the phosphine molecules.

-

Diffraction Pattern Recording: The scattered electrons create a diffraction pattern on a detector (photographic plate or CCD camera). This pattern consists of concentric rings of varying intensity.

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This data is then used to generate a radial distribution curve, which provides information about the internuclear distances within the molecule. By fitting this curve to a theoretical model of the molecule, precise bond lengths and angles can be determined.

Logical Workflow for Gas Electron Diffraction

Caption: Workflow for determining molecular structure using Gas Electron Diffraction.

Microwave Spectroscopy

Methodology:

-

Sample Preparation: A gaseous sample of phosphine at low pressure is introduced into a waveguide.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.

-

Absorption Detection: Molecules with a permanent dipole moment, like phosphine, will absorb microwave radiation at specific frequencies corresponding to transitions between rotational energy levels. This absorption is detected.

-

Spectral Analysis: The frequencies of the absorption lines are measured with high precision. These frequencies are then fitted to a theoretical model (rigid rotor or semi-rigid rotor) to determine the rotational constants (A, B, and C) of the molecule.

-

Structural Determination: The rotational constants are related to the moments of inertia of the molecule, which in turn depend on the bond lengths and bond angles. By analyzing the rotational constants of different isotopologues of phosphine (e.g., PH₂D), a complete and highly accurate molecular structure can be determined.

Signaling Pathway for Microwave Spectroscopy Data to Structure

Caption: Pathway from microwave absorption to molecular structure determination.

Infrared and Raman Spectroscopy

Methodology:

-

Sample Preparation: A gaseous or condensed-phase sample of phosphine is placed in an appropriate sample holder.

-

IR Spectroscopy: The sample is irradiated with infrared radiation. The molecule absorbs radiation at frequencies corresponding to its vibrational modes that result in a change in the molecular dipole moment.

-

Raman Spectroscopy: The sample is irradiated with a monochromatic laser beam. The scattered light is collected and analyzed. Some of the scattered light will have frequencies that are shifted from the incident frequency, corresponding to the vibrational modes of the molecule.

-

Spectral Analysis: The vibrational frequencies observed in the IR and Raman spectra are assigned to specific molecular motions (stretching and bending). Analysis of the rotational fine structure in high-resolution gas-phase IR spectra can also provide information about the molecule's moments of inertia and, consequently, its structure.

Synthesis of Phosphine

For research purposes, phosphine can be synthesized in the laboratory via several methods.

Laboratory Synthesis from White Phosphorus

A common laboratory preparation involves the reaction of white phosphorus with a concentrated aqueous solution of sodium hydroxide.

Reaction: P₄ (s) + 3NaOH (aq) + 3H₂O (l) → PH₃ (g) + 3NaH₂PO₂ (aq)

Procedure:

-

White phosphorus is heated with a concentrated solution of NaOH in an inert atmosphere (e.g., CO₂ or N₂) to prevent the spontaneous and dangerous oxidation of phosphine in air.

-

The evolved phosphine gas is often contaminated with diphosphane (P₂H₄), which is pyrophoric.

-

To purify the phosphine, the gas mixture is passed through a freezing trap to condense the less volatile P₂H₄.

-

Alternatively, the impure gas can be reacted with HI to form solid phosphonium iodide (PH₄I).

-

Heating the phosphonium iodide with a base, such as KOH, liberates pure phosphine gas.

Reaction: PH₄I (s) + KOH (aq) → PH₃ (g) + KI (aq) + H₂O (l)

Logical Relationship in Phosphine Synthesis and Purification

Caption: Synthesis and purification pathway for laboratory-grade phosphine.

Conclusion

The molecular geometry and bonding of phosphine are well-established through a combination of theoretical models and extensive experimental data. Its trigonal pyramidal structure, with bond angles significantly smaller than those in ammonia, is a classic example of the applicability of Drago's rule, highlighting the nuances of chemical bonding beyond simple hybridization models. The quantitative data on its bond lengths, angles, and energies provide essential parameters for computational modeling and the rational design of phosphine-based ligands and reagents. The experimental protocols outlined in this guide serve as a reference for the characterization of phosphine and its derivatives, underscoring the importance of a multi-technique approach to elucidating molecular structure.

References

- 1. homework.study.com [homework.study.com]

- 2. Page loading... [guidechem.com]

- 3. A quick note on Structure of Phosphine [unacademy.com]

- 4. homework.study.com [homework.study.com]

- 5. bpb-ap-se2.wpmucdn.com [bpb-ap-se2.wpmucdn.com]

- 6. Phosphine - Hybridisation, Structure, Preparation, in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 7. Dragos Rule Explained: Purpose, Application & Examples [vedantu.com]

- 8. madoverchemistry.com [madoverchemistry.com]

- 9. Hybridization of PH3: Molecular geometry and bond angle of Phosphine [allen.in]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemtube3d.com [chemtube3d.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. gelest.com [gelest.com]

- 17. Solved (a) Write the balanced equation for the formation of | Chegg.com [chegg.com]

- 18. Phosphine (CAS 7803-51-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 19. Phosphine [webbook.nist.gov]

Phosphine (PH₃): A Comprehensive Analysis of its Lewis Structure and Polarity

This technical guide provides an in-depth examination of the Lewis structure, molecular geometry, and polarity of phosphine (PH₃). It is intended for researchers, scientists, and professionals in drug development who require a fundamental understanding of the physicochemical properties of this significant pnictogen hydride.

Determination of the Lewis Structure

The Lewis structure is a foundational representation of valence electron distribution in a molecule, illustrating bonding pairs and lone pairs. The construction for phosphine is as follows:

-

Total Valence Electrons : Phosphorus, a Group 15 element, contributes 5 valence electrons. Each of the three hydrogen atoms contributes 1 valence electron. The total number of valence electrons for PH₃ is 5 + 3(1) = 8.[1]

-

Central Atom Identification : Phosphorus is the central atom, as it is the least electronegative element (excluding hydrogen) and can form multiple bonds.

-

Formation of Single Bonds : The phosphorus atom forms a single covalent bond with each of the three hydrogen atoms. This accounts for 3 bonding pairs, utilizing 6 of the 8 valence electrons.

-

Placement of Lone Pairs : The remaining 2 valence electrons are placed on the central phosphorus atom as a non-bonding lone pair.[1]

The resultant Lewis structure depicts a central phosphorus atom bonded to three hydrogen atoms with a single lone pair of electrons on the phosphorus.

Molecular Geometry and Hybridization

According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the four electron domains (three bonding pairs and one lone pair) around the central phosphorus atom arrange themselves in a tetrahedral electron geometry to minimize repulsion.[2] However, the molecular geometry, which describes the arrangement of only the atoms, is trigonal pyramidal .[1][2][3][4]

The presence of the lone pair exerts greater repulsive forces than the bonding pairs, compressing the H-P-H bond angles.[2] This results in a measured bond angle of approximately 93.5°, significantly deviating from the ideal tetrahedral angle of 109.5°.[1][3][4] The P-H bond length is 1.42 Å.[3][4]

Interestingly, phosphine does not exhibit significant sp³ hybridization as seen in ammonia (NH₃).[5][6] This is often explained by Drago's Rule, which applies to molecules with a central atom from period 3 or higher, possessing at least one lone pair, and bonded to atoms of lower electronegativity.[1][5] In PH₃, the bonding is considered to involve the overlap of the phosphorus atom's nearly pure p-orbitals with the s-orbitals of the hydrogen atoms, while the lone pair resides in the 3s orbital.[5][6][7]

Polarity of Phosphine

The polarity of a molecule is a function of both the polarity of its individual bonds and its overall molecular geometry.

-

Bond Polarity : The polarity of the P-H bond is determined by the difference in electronegativity between phosphorus and hydrogen. On the Pauling scale, the electronegativity of phosphorus is approximately 2.19, while hydrogen's is 2.20.[8][9][10] The resulting electronegativity difference of 0.01 is minimal, rendering the P-H bonds as very weakly polar or nearly nonpolar.[8][11]

-

Molecular Polarity : Despite the very low polarity of the individual P-H bonds, the phosphine molecule is considered polar .[8][9][12] This is a direct consequence of its asymmetrical trigonal pyramidal geometry.[8][9] The dipole moments of the three slightly polar P-H bonds do not cancel each other out.[12] Furthermore, the lone pair of electrons on the phosphorus atom creates a region of significant negative charge, leading to a non-uniform charge distribution across the molecule and resulting in a net molecular dipole moment.[8][9][13]

Quantitative Data Summary

The key quantitative parameters defining the structure and polarity of phosphine are summarized below.

| Parameter | Value | Reference(s) |

| Electronegativity of Phosphorus (P) | 2.19 | [8][9][10] |

| Electronegativity of Hydrogen (H) | 2.20 | [8][9][10] |

| Electronegativity Difference (ΔEN) | 0.01 | [8] |

| H-P-H Bond Angle | 93.5° | [1][3][4][14] |

| P-H Bond Length | 1.42 Å | [3][4][14] |

| Molecular Dipole Moment (µ) | 0.58 D | [4][8][14] |

Experimental Determination

The structural parameters presented, such as bond angles and dipole moments, are not merely theoretical constructs. They are determined experimentally through various spectroscopic techniques.

-

Microwave Spectroscopy : This high-resolution technique is commonly used to determine the rotational constants of molecules in the gas phase. From these constants, precise molecular geometries, including bond lengths and bond angles, can be calculated.

-

Stark Effect Spectroscopy : By observing the splitting of rotational spectral lines in the presence of an external electric field (the Stark effect), the permanent electric dipole moment of a molecule can be accurately measured.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR provides information about the chemical environment of the phosphorus nucleus, and the electronic structure inferred from these measurements aligns with the lone pair occupying the 3s orbital.[14]

A generalized workflow for determining these properties involves synthesizing and purifying a sample of phosphine gas, introducing it into the sample chamber of a spectrometer (e.g., a microwave spectrometer), acquiring the relevant spectra, and then analyzing the data using quantum mechanical models to extract the precise molecular parameters.

Visualizations

The following diagrams illustrate the Lewis structure and the net dipole moment of the phosphine molecule.

Caption: Lewis dot structure of phosphine (PH₃).

Caption: Net dipole moment in trigonal pyramidal PH₃.

References

- 1. geometryofmolecules.com [geometryofmolecules.com]

- 2. techniq.ae [techniq.ae]

- 3. A quick note on Structure of Phosphine [unacademy.com]

- 4. Unlocking the Secrets: Exploring the Intricate Geometry of PH3 - Housing Innovations [dev.housing.arizona.edu]

- 5. Hybridization of PH3: Molecular geometry and bond angle of Phosphine [allen.in]

- 6. Hybridization of PH3: Structure, Bond Angle & JEE/NEET Guide [vedantu.com]

- 7. molecular orbital theory - Why is the bond angle H-P-H smaller than H-N-H? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. topblogtenz.com [topblogtenz.com]

- 9. Page loading... [guidechem.com]

- 10. quora.com [quora.com]

- 11. brainly.ph [brainly.ph]

- 12. homework.study.com [homework.study.com]

- 13. quora.com [quora.com]

- 14. Phosphine - Wikipedia [en.wikipedia.org]

A Technical Guide to the Discovery and Synthesis of Phosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphine (PH₃), a compound of significant interest across various scientific disciplines, from semiconductor manufacturing to fumigation and as a potential biosignature, has a rich history of discovery and a diverse array of synthesis methodologies. This technical guide provides an in-depth exploration of the historical milestones in the discovery of phosphine and a detailed overview of its synthesis, from foundational laboratory techniques to large-scale industrial production. This document includes summaries of quantitative data, detailed experimental protocols for key synthesis methods, and graphical representations of historical timelines and reaction workflows to serve as a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

A History of Discovery and Characterization

The journey to understanding phosphine began in the late 18th century, evolving from the initial production of a mysterious gas to the characterization of its chemical nature.

The First Preparation by Philippe Gengembre (1783)

The first documented synthesis of phosphine was achieved in 1783 by Philippe Gengembre, a student of the renowned chemist Antoine Lavoisier.[1][2][3] Gengembre produced the gas by heating white phosphorus in an aqueous solution of potassium carbonate (potash).[1][2] Initially, due to its close association with elemental phosphorus, phosphine was thought to be a gaseous form of the element itself.[3]

Lavoisier's Contribution to Understanding its Composition (1789)

It was Antoine Lavoisier who, in 1789, correctly identified phosphine as a compound of phosphorus and hydrogen. He termed it phosphure d'hydrogène, or "phosphide of hydrogen," laying the groundwork for understanding its molecular composition.[3]

Thénard's Separation of Diphosphane (1844)

A significant challenge in early phosphine chemistry was the compound's tendency to spontaneously ignite in air. In 1844, Paul Thénard, the son of French chemist Louis Jacques Thénard, demonstrated that this pyrophoricity was not an intrinsic property of phosphine itself. By using a cold trap, he was able to separate the more reactive diphosphane (P₂H₄) from phosphine. This experiment proved that traces of diphosphane were responsible for the spontaneous flammability often observed in impure phosphine samples.

The Naming of Phosphine

The term "phosphine" was first applied in the mid-19th century to organophosphorus compounds, drawing an analogy to organic amines. By 1865, the name was also being used for the gaseous compound PH₃.

dot

Caption: Key milestones in the discovery and characterization of phosphine.

Synthesis of Phosphine

The synthesis of phosphine can be broadly categorized into laboratory-scale preparations and industrial production methods. The choice of method depends on the desired purity, scale, and intended application.

Laboratory Synthesis Methods

Several methods are suitable for the laboratory-scale production of phosphine.

A common and convenient laboratory method involves the hydrolysis of metal phosphides, such as calcium phosphide (Ca₃P₂) or aluminum phosphide (AlP), with water or dilute acids.[1][2][4]

-

Reaction with Water: Ca₃P₂(s) + 6H₂O(l) → 3Ca(OH)₂(aq) + 2PH₃(g)[1][2][4]

-

Reaction with Dilute Acid (e.g., HCl): Ca₃P₂(s) + 6HCl(aq) → 3CaCl₂(aq) + 2PH₃(g)[1][2]

This method is straightforward but often produces phosphine contaminated with diphosphane, making it pyrophoric.

This method, a variation of Gengembre's original discovery, involves heating white phosphorus (P₄) with a concentrated solution of a strong base like sodium hydroxide (NaOH).[1][2][5] An inert atmosphere (e.g., CO₂) is required to prevent the spontaneous ignition of the product.[1][5]

-

Reaction Equation: P₄(s) + 3NaOH(aq) + 3H₂O(l) → PH₃(g) + 3NaH₂PO₂(aq) (sodium hypophosphite)[1][4][5]

The phosphine produced by this method is impure and requires purification.[1]

For applications requiring high-purity phosphine, free from the pyrophoric P₂H₄, a two-step process is employed. First, impure phosphine is reacted with hydroiodic acid (HI) to form solid phosphonium iodide (PH₄I).[1][6] This salt is then decomposed with a strong base, such as potassium hydroxide (KOH), to release pure phosphine.[1]

-

Formation of Phosphonium Iodide: PH₃(g) + HI(aq) → PH₄I(s)

-

Decomposition of Phosphonium Iodide: PH₄I(s) + KOH(aq) → PH₃(g) + KI(aq) + H₂O(l)[1]

dot

Caption: Workflow for the laboratory purification of phosphine.

Heating phosphorous acid (H₃PO₃) results in a disproportionation reaction that yields phosphine and phosphoric acid (H₃PO₄).[3]

Industrial Production of Phosphine

On an industrial scale, phosphine is primarily produced from white phosphorus.

This is a common industrial route where white phosphorus reacts with sodium or potassium hydroxide.[3] This process is cost-effective but produces by-products.

-

Reaction Equation: P₄ + 3KOH + 3H₂O → PH₃ + 3KH₂PO₂ (potassium hypophosphite)[7]

In this method, white phosphorus undergoes disproportionation in the presence of an acid catalyst to produce phosphine and phosphoric acid.[3] This route is often preferred when the phosphine is to be used for the synthesis of substituted phosphines.[3] The process requires subsequent purification and pressurization of the phosphine gas.[3][7]

The microelectronics industry requires exceptionally high-purity phosphine (≥99.999%). This is often achieved through the high-temperature disproportionation of polyphosphoric acid, which yields phosphine and phosphoric acid. Subsequent purification steps, such as distillation and adsorption, are critical to remove trace impurities.

dot

Caption: Major industrial synthesis routes for phosphine from white phosphorus.

Summary of Synthesis Methods

The following table summarizes the key synthesis methods for phosphine, providing a comparative overview of their reactants, primary products, and typical applications.

| Method | Reactants | Primary Products | Scale/Application | Key Characteristics |

| Hydrolysis of Metal Phosphide | Calcium Phosphide (Ca₃P₂), Water (H₂O) or Dilute Acid | Phosphine (PH₃), Calcium Hydroxide/Salt | Laboratory | Simple setup; product is often pyrophoric due to P₂H₄ impurity.[1][4] |

| Alkaline Hydrolysis of P₄ | White Phosphorus (P₄), Sodium Hydroxide (NaOH), Water | Phosphine (PH₃), Sodium Hypophosphite | Laboratory / Industrial | Common method; requires inert atmosphere; produces impure phosphine.[1][3] |

| From Phosphonium Iodide | Phosphonium Iodide (PH₄I), Potassium Hydroxide (KOH) | Pure Phosphine (PH₃), Potassium Iodide, Water | Laboratory (Purification) | Produces high-purity phosphine, free from P₂H₄.[1] |

| Disproportionation of H₃PO₃ | Phosphorous Acid (H₃PO₃) | Phosphine (PH₃), Phosphoric Acid (H₃PO₄) | Laboratory | Thermal decomposition method.[3] |

| Acid-Catalyzed Disproportionation of P₄ | White Phosphorus (P₄), Water, Acid Catalyst | Phosphine (PH₃), Phosphoric Acid | Industrial | Preferred for synthesis of substituted phosphines; requires purification.[3] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for common laboratory-scale syntheses of phosphine. Safety Precaution: Phosphine is a highly toxic and flammable gas. All manipulations should be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

Protocol 1: Synthesis and Purification of Phosphine via Phosphonium Iodide

This protocol describes the preparation of impure phosphine from white phosphorus and its subsequent purification.

Part A: Generation of Impure Phosphine

-

Apparatus Setup: Assemble a round-bottom flask equipped with a gas inlet tube, a dropping funnel, and a gas outlet connected to a series of wash bottles and a final collection apparatus (e.g., gas syringe or inverted cylinder over water).

-

Inert Atmosphere: Purge the entire apparatus with an inert gas, such as carbon dioxide or nitrogen, to displace all oxygen.[1]

-

Reaction Mixture: Place a small quantity of white phosphorus into the flask and add a 30-40% aqueous solution of sodium hydroxide (NaOH).[7]

-

Heating: Gently heat the flask. The reaction will proceed to generate a mixture of gases, primarily phosphine (PH₃) and diphosphane (P₂H₄).

-

Gas Flow: Maintain a slow, steady flow of inert gas throughout the reaction to carry the product gas out of the flask.

Part B: Purification

-

Absorption in HI: Bubble the impure gas stream through a wash bottle containing a concentrated solution of hydroiodic acid (HI). Phosphine will react to form a white precipitate of phosphonium iodide (PH₄I).[1]

-

Isolation of PH₄I: After the reaction is complete, filter the contents of the wash bottle to isolate the solid phosphonium iodide. Wash the solid with a small amount of cold, deoxygenated water and dry it under vacuum.

-

Generation of Pure PH₃: Place the dried phosphonium iodide in a separate reaction flask.

-

Reaction with Base: Slowly add a concentrated solution of potassium hydroxide (KOH) to the flask containing PH₄I.[1] Pure phosphine gas will be evolved.

-

Collection: Collect the purified phosphine gas using an appropriate method, ensuring the exclusion of air.

Modern Developments in Phosphine Synthesis

Recent research has focused on developing more efficient and less hazardous methods for synthesizing phosphine and its derivatives directly from white phosphorus. These "one-pot" syntheses aim to bypass the need for hazardous intermediates like phosphorus trichloride (PCl₃).[8] One promising approach involves the reduction of P₄ using reagents like tri-n-butyltin hydride, followed by treatment with various electrophiles to generate a wide range of organophosphorus compounds, including primary phosphines.[2] These methods operate under mild conditions and offer the potential for more sustainable and atom-economical routes to valuable phosphorus-containing chemicals.[2]

Conclusion

From its initial serendipitous discovery to its production in ultra-pure forms for advanced electronics, the chemistry of phosphine has continually evolved. The synthesis methods, ranging from classic laboratory preparations to sophisticated industrial processes, offer a variety of routes to this fundamentally important molecule. A thorough understanding of these historical and practical aspects of phosphine synthesis is essential for professionals engaged in research and development where phosphorus chemistry plays a critical role. Continued innovation in synthesis will undoubtedly lead to safer, more efficient, and environmentally benign methods for producing this versatile compound.

References

- 1. A brief note on Preparation of Phosphine [unacademy.com]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. Process Flow Diagrams (PFDs) – Foundations of Chemical and Biological Engineering I [pressbooks.bccampus.ca]

- 4. inorganic chemistry - Reaction of white phosphorus with aqueous sodium hydroxide - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. shaalaa.com [shaalaa.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. m.youtube.com [m.youtube.com]

- 8. cdn.intratec.us [cdn.intratec.us]

Synthesis of Phosphine from White Phosphorus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Phosphine (PH₃), a critical building block in organophosphorus chemistry, finds applications ranging from semiconductor manufacturing to the synthesis of complex pharmaceutical intermediates. Its direct synthesis from elemental white phosphorus (P₄) is a cornerstone of industrial phosphorus chemistry. This technical guide provides an in-depth overview of the primary methodologies for producing phosphine from white phosphorus, including traditional aqueous methods and modern synthetic strategies. It offers detailed experimental protocols, comparative quantitative data, and visual representations of reaction pathways and workflows to serve as a comprehensive resource for laboratory and process development applications.

Introduction

White phosphorus (P₄), the most common and reactive allotrope of elemental phosphorus, serves as the primary feedstock for a vast array of phosphorus-containing compounds. The conversion of the tetrahedral P₄ molecule into single-phosphorus (P₁) species like phosphine is a fundamental industrial process. This transformation necessitates the cleavage of the six P-P bonds within the tetrahedron, a process typically achieved through disproportionation reactions in either acidic or alkaline aqueous media.

Historically, these wet-chemical methods have dominated industrial production. However, they often require harsh conditions and can produce impure phosphine contaminated with byproducts like diphosphane (P₂H₄), which renders the gas pyrophoric. More recent advancements in 'one-pot' synthetic methodologies offer milder conditions and greater control over the reaction, providing alternative routes to phosphine and its derivatives. This guide will detail the core synthesis methodologies, focusing on alkaline hydrolysis, acid-catalyzed disproportionation, and an advanced hydrostannylation-acidolysis route.

Synthesis Methodologies

Three primary routes for the synthesis of phosphine from white phosphorus are discussed: alkaline hydrolysis, acid-catalyzed disproportionation, and a modern one-pot hydrostannylation approach.

Alkaline Hydrolysis of White Phosphorus

The reaction of white phosphorus with a strong aqueous alkali, such as sodium hydroxide, is a widely used method for both laboratory and industrial-scale production of phosphine. This process operates as a disproportionation reaction, where the elemental phosphorus (oxidation state 0) is simultaneously reduced to phosphine (-3) and oxidized to hypophosphite (+1).

The balanced chemical equation for this reaction is: P₄ + 3NaOH + 3H₂O → PH₃ + 3NaH₂PO₂

The reaction is typically performed by heating a suspension of white phosphorus in a concentrated solution of sodium hydroxide under an inert atmosphere to prevent the oxidation of the product. A significant drawback of this method is the co-production of diphosphane (P₂H₄), which makes the resulting phosphine gas spontaneously flammable upon contact with air.

Objective: To synthesize and purify phosphine gas via the alkaline hydrolysis of white phosphorus.

Materials:

-

White phosphorus (P₄)

-

Sodium hydroxide (NaOH), 30-40% aqueous solution

-

Carbon dioxide (CO₂) or Nitrogen (N₂) gas for inert atmosphere

-

Hydroiodic acid (HI), aqueous solution

-

Potassium hydroxide (KOH)

Procedure:

-

Setup: A three-necked round-bottom flask is equipped with a gas inlet, a dropping funnel, and a condenser leading to a gas outlet. The entire apparatus must be flushed with an inert gas (CO₂) to displace all oxygen.

-